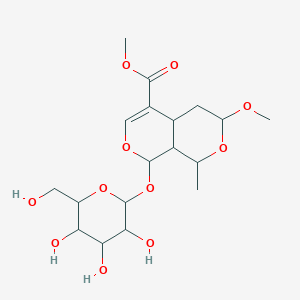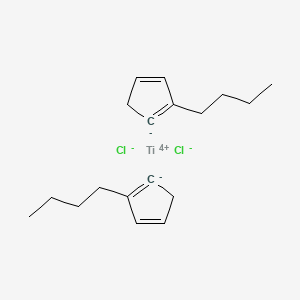
2-butylcyclopenta-1,3-diene;titanium(4+);dichloride
描述
准备方法
The synthesis of 2-butylcyclopenta-1,3-diene;titanium(4+)dichloride typically involves a two-step process:
Reaction of Cyclopentadiene and Titanium Tetrachloride: Cyclopentadiene reacts with titanium tetrachloride to form cyclopentadiene dichloride.
Reaction with Butyl Lithium: The cyclopentadiene dichloride is then reacted with butyl lithium to produce bis(butylcyclopentadienyl)titanium dichloride.
化学反应分析
2-butylcyclopenta-1,3-diene;titanium(4+);dichloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of titanium oxides.
Reduction: It can also undergo reduction reactions, often resulting in the formation of lower oxidation state titanium compounds.
Substitution: The compound can participate in substitution reactions where the chlorine atoms are replaced by other ligands.
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various ligands for substitution reactions .
科学研究应用
2-butylcyclopenta-1,3-diene;titanium(4+);dichloride has a wide range of applications in scientific research:
Catalysis: It is used as a catalyst in various organic transformations due to its stability and reactivity.
Polymerization: The compound is employed in the polymerization of olefins, contributing to the production of various polymers.
Material Synthesis: It is utilized in the synthesis of advanced materials, including nanomaterials and thin films.
作用机制
The mechanism of action of 2-butylcyclopenta-1,3-diene;titanium(4+);dichloride involves its ability to coordinate with various substrates through its titanium center. This coordination facilitates various catalytic processes, including polymerization and organic transformations. The molecular targets and pathways involved are primarily related to its interaction with organic molecules and the subsequent activation of these molecules for further reactions .
相似化合物的比较
2-butylcyclopenta-1,3-diene;titanium(4+);dichloride can be compared with other similar compounds such as:
Bis(cyclopentadienyl)titanium dichloride: This compound has similar catalytic properties but lacks the butyl substitution, which can affect its reactivity and stability.
Bis(ethylcyclopentadienyl)titanium dichloride: Similar to the butyl derivative but with ethyl groups, this compound also exhibits catalytic activity but with different steric and electronic properties.
These comparisons highlight the unique properties of this compound, particularly its enhanced stability and reactivity due to the butyl substitution.
属性
IUPAC Name |
2-butylcyclopenta-1,3-diene;titanium(4+);dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H13.2ClH.Ti/c2*1-2-3-6-9-7-4-5-8-9;;;/h2*4,7H,2-3,5-6H2,1H3;2*1H;/q2*-1;;;+4/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZZARJVGMSTTA-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=[C-]CC=C1.CCCCC1=[C-]CC=C1.[Cl-].[Cl-].[Ti+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26Cl2Ti | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70703617 | |
| Record name | Titanium(4+) chloride 2-butylcyclopenta-1,3-dien-1-ide (1/2/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70703617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73364-20-2 | |
| Record name | Titanium(4+) chloride 2-butylcyclopenta-1,3-dien-1-ide (1/2/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70703617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


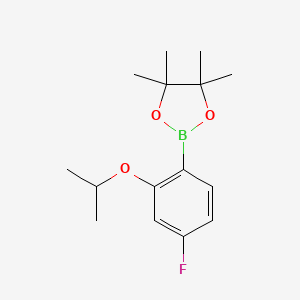
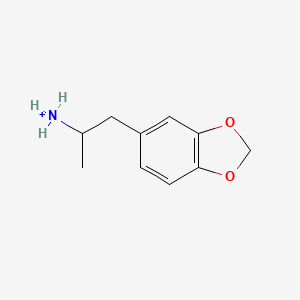
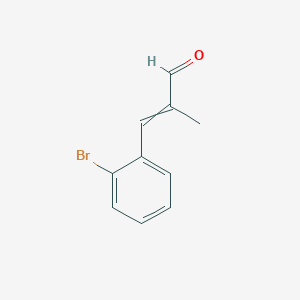

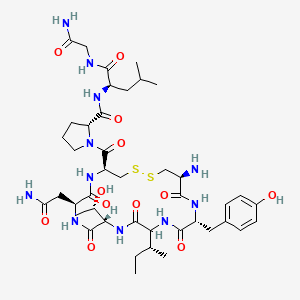

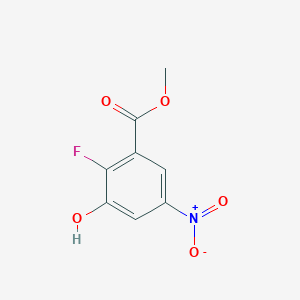
![(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;sulfuric acid;trihydroiodide](/img/structure/B1513526.png)
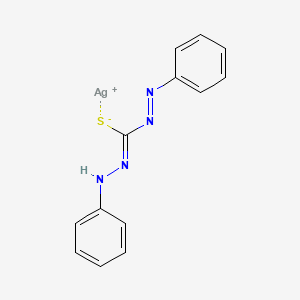
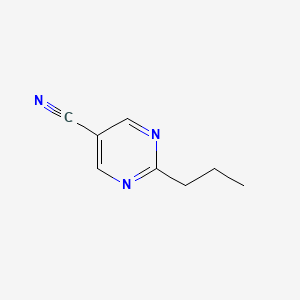
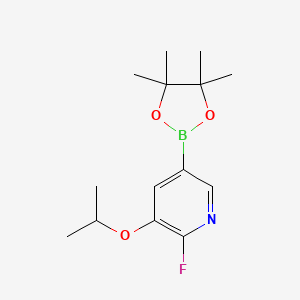
![4-Fluoro-2,3-dihydrospiro[indene-1,3'-piperidine]](/img/structure/B1513573.png)
